molecular formula C12H16FNO4S B2383426 6-[(4-fluorophenyl)sulfonylamino]hexanoic Acid CAS No. 405919-76-8

6-[(4-fluorophenyl)sulfonylamino]hexanoic Acid

Cat. No.: B2383426
CAS No.: 405919-76-8
M. Wt: 289.32
InChI Key: LSBGTGFJRBVVEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(4-fluorophenyl)sulfonylamino]hexanoic Acid is a chemical compound with the molecular formula C12H16FNO4S It is characterized by the presence of a fluorophenyl group attached to a sulfonylamino hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-fluorophenyl)sulfonylamino]hexanoic Acid typically involves the reaction of 4-fluorobenzenesulfonyl chloride with hexanoic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-fluorobenzenesulfonyl chloride+hexanoic acidbase6-[(4-fluorophenyl)sulfonylamino]hexanoic Acid\text{4-fluorobenzenesulfonyl chloride} + \text{hexanoic acid} \xrightarrow{\text{base}} \text{this compound} 4-fluorobenzenesulfonyl chloride+hexanoic acidbase​6-[(4-fluorophenyl)sulfonylamino]hexanoic Acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-[(4-fluorophenyl)sulfonylamino]hexanoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

6-[(4-fluorophenyl)sulfonylamino]hexanoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[(4-fluorophenyl)sulfonylamino]hexanoic Acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(4-methylphenyl)sulfonylamino]hexanoic Acid
  • 6-[(4-chlorophenyl)sulfonylamino]hexanoic Acid
  • 6-[(4-bromophenyl)sulfonylamino]hexanoic Acid

Uniqueness

6-[(4-fluorophenyl)sulfonylamino]hexanoic Acid is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its methyl, chloro, and bromo analogs.

Properties

IUPAC Name

6-[(4-fluorophenyl)sulfonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO4S/c13-10-5-7-11(8-6-10)19(17,18)14-9-3-1-2-4-12(15)16/h5-8,14H,1-4,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBGTGFJRBVVEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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